molecular formula C12H12N2O2 B14196075 3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 919511-78-7

3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B14196075
CAS No.: 919511-78-7
M. Wt: 216.24 g/mol
InChI Key: BBSGNTJKAWPIPH-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrroloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium at room temperature . This method is efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinazolinones, dihydro derivatives, and substituted quinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

919511-78-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H12N2O2/c1-7-2-3-9-8(6-7)12(16)14-5-4-10(15)11(14)13-9/h2-3,6,10,15H,4-5H2,1H3

InChI Key

BBSGNTJKAWPIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(CCN3C2=O)O

Origin of Product

United States

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